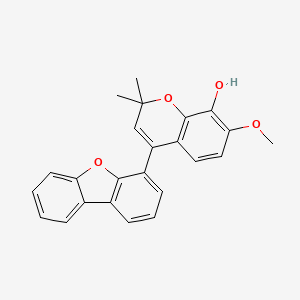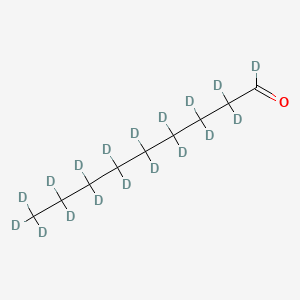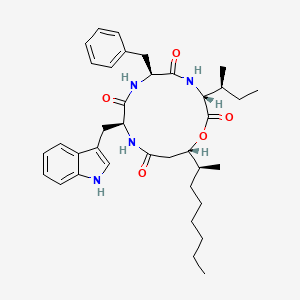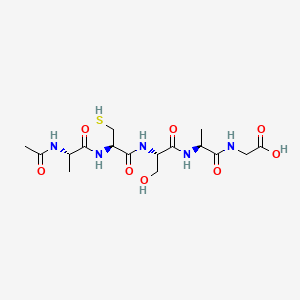
Ac-Ala-Cys-Ser-Ala-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-Ala-Cys-Ser-Ala-Gly-OH” is a peptide consisting of the amino acids acetyl-alanine, cysteine, serine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ac-Ala-Cys-Ser-Ala-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Merrifield solid-phase method is commonly used, where the peptide is synthesized on a polystyrene resin with a chloromethyl group . The process involves repeated cycles of deprotection, coupling, and washing to build the peptide chain.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The use of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) for the amino group and various side-chain protecting groups, is crucial to prevent unwanted reactions during synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” can undergo various chemical reactions, including:
Substitution: Amino acid residues in peptides can be modified through substitution reactions, such as the alkylation of cysteine thiol groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Protecting groups: Fmoc for amino groups, t-butyl for hydroxyl groups, and trityl for thiol groups.
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with alkylated cysteine residues .
Wissenschaftliche Forschungsanwendungen
Peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates for enzymes, inhibitors, and signaling molecules.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of biomaterials, cosmetics, and as additives in food products.
Wirkmechanismus
The mechanism of action of peptides like “Ac-Ala-Cys-Ser-Ala-Gly-OH” depends on their specific sequence and structure. For example, the presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and affect its interaction with other molecules. The serine residue can participate in catalytic triads, essential for enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Ala-Cys-Ser-Ala-Gly-NH2: Similar structure but with an amide group at the C-terminus instead of a hydroxyl group.
Ac-Ala-Cys-Ser-Ala-Gly-OH: Variants with different amino acid sequences, such as replacing serine with threonine or glycine with alanine.
Uniqueness
The specific sequence “this compound” provides unique properties, such as the ability to form specific secondary structures and participate in particular biochemical reactions. The presence of cysteine allows for disulfide bond formation, which is crucial for the stability and function of many peptides and proteins .
Eigenschaften
Molekularformel |
C16H27N5O8S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1 |
InChI-Schlüssel |
OMSPPGQZFWCZKQ-UUTMEEIUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


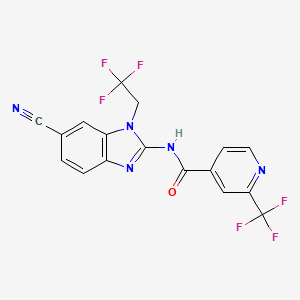
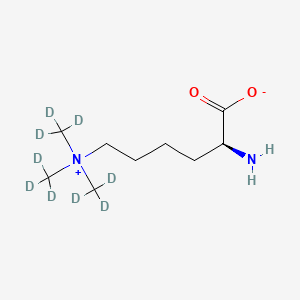

![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)

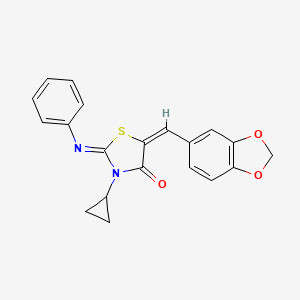
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

